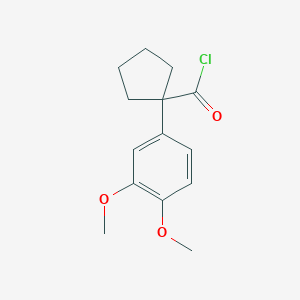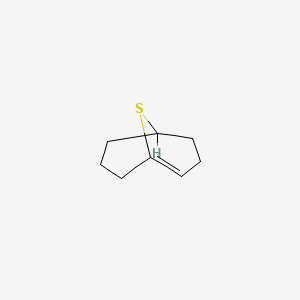
9-Thiabicyclo(3.3.1)-non-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo(3.3.1)-non-1-ene is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound features a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo(3.3.1)-non-1-ene typically involves the reaction of 1,5-cyclooctadiene with sulfur dichloride in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures, around -50°C, to control the reactivity and prevent side reactions. The product is then purified through extraction and washing protocols to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-Thiabicyclo(3.3.1)-non-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles like azides and cyanides replace other substituents.
Skeletal Rearrangement: The compound can undergo skeletal rearrangement under pyrolytic and base-induced conditions, leading to different structural isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azides and cyanides, with reactions typically carried out in solvents like acetonitrile or water at room temperature.
Skeletal Rearrangement: Base-induced rearrangements often use strong bases like sodium hydroxide, while pyrolytic conditions involve heating the compound to high temperatures.
Major Products
Nucleophilic Substitution: The major products are derivatives where the sulfur atom is bonded to azide or cyanide groups.
Skeletal Rearrangement: The products include various isomers with different ring structures and substituent positions.
Applications De Recherche Scientifique
9-Thiabicyclo(3.3.1)-non-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Thiabicyclo(3.3.1)-non-1-ene involves its ability to form episulfonium intermediates due to the sulfur atom’s anchimeric assistance. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of new chemical bonds and structures . The sulfur atom’s lone pairs of electrons play a crucial role in facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-9-thiabicyclo(3.3.1)nonane: This compound is similar in structure but contains chlorine atoms, making it more reactive in nucleophilic substitution reactions.
9-Selenabicyclo(3.3.1)nonane: This selenium-containing analog exhibits different reactivity due to the presence of selenium instead of sulfur.
Uniqueness
9-Thiabicyclo(3.3.1)-non-1-ene is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo skeletal rearrangement and form stable episulfonium intermediates sets it apart from other bicyclic compounds .
Propriétés
Numéro CAS |
50436-33-4 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
9-thiabicyclo[3.3.1]non-1-ene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-2-6-8(4-1)9-7/h3,8H,1-2,4-6H2 |
Clé InChI |
NXYUYXMXSTVYSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC=C(C1)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
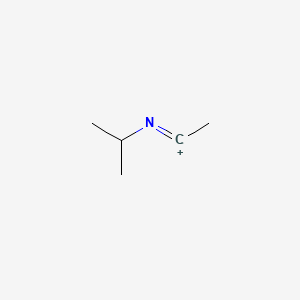
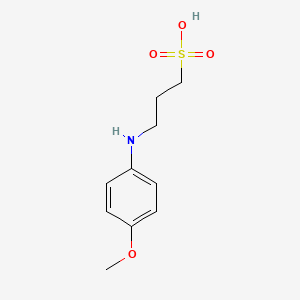
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
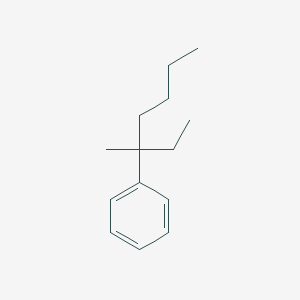
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
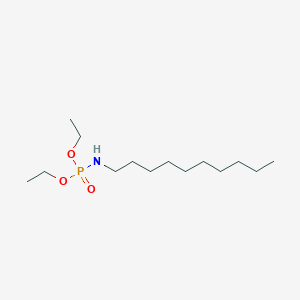

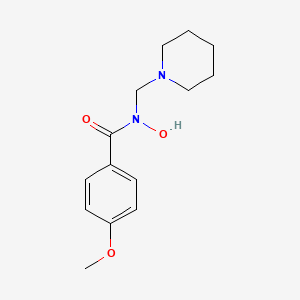
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
